molecular formula C20H14O B12678599 Benzo(a)pyren-9(8H)-one, 7,10-dihydro- CAS No. 17573-26-1

Benzo(a)pyren-9(8H)-one, 7,10-dihydro-

Cat. No.: B12678599
CAS No.: 17573-26-1
M. Wt: 270.3 g/mol
InChI Key: ORNXJUOVWRNIJF-UHFFFAOYSA-N
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Description

Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are organic compounds containing multiple aromatic rings They are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-9(8H)-one, 7,10-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: The aromatic rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Benzo(a)pyren-9(8H)-one, 7,10-dihydro- has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its interactions with biological molecules and potential effects on living organisms.

    Medicine: Explored for its potential therapeutic applications and its role in understanding the mechanisms of certain diseases.

    Industry: Utilized in the development of materials and processes that involve PAHs.

Mechanism of Action

The mechanism by which Benzo(a)pyren-9(8H)-one, 7,10-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may activate or inhibit specific pathways, leading to various biological outcomes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: A well-known PAH with similar structural features.

    Chrysene: Another PAH with multiple aromatic rings.

    Anthracene: A simpler PAH with three fused benzene rings.

Uniqueness

Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is unique due to its specific structure and the presence of functional groups that differentiate it from other PAHs

Properties

CAS No.

17573-26-1

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

8,10-dihydro-7H-benzo[a]pyren-9-one

InChI

InChI=1S/C20H14O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10H,6,8,11H2

InChI Key

ORNXJUOVWRNIJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3

Origin of Product

United States

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